1-{8-[3-(benzyloxy)benzoyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione
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Overview
Description
1-{8-[3-(benzyloxy)benzoyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione is a complex organic compound featuring a unique bicyclic structure. This compound is part of the tropane alkaloid family, known for their diverse biological activities . The presence of the 8-azabicyclo[3.2.1]octane scaffold is a key characteristic, contributing to its significant pharmacological properties .
Preparation Methods
The synthesis of 1-{8-[3-(benzyloxy)benzoyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione involves multiple steps, starting from the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This process typically begins with an acyclic starting material containing the necessary stereochemical information. The stereocontrolled formation of the bicyclic scaffold is achieved through various methodologies, including desymmetrization of achiral tropinone derivatives . Industrial production methods often rely on these synthetic routes, optimizing reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-{8-[3-(benzyloxy)benzoyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione undergoes several types of chemical reactions, including:
Oxidation: Common reagents include potassium permanganate and chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride results in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide yield various substituted products.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its pharmacological properties, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-{8-[3-(benzyloxy)benzoyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione involves interaction with specific molecular targets and pathways. The 8-azabicyclo[3.2.1]octane scaffold plays a crucial role in binding to receptors and enzymes, modulating their activity. This interaction leads to various biological effects, making it a valuable compound for drug discovery and development .
Comparison with Similar Compounds
Similar compounds include other tropane alkaloids such as:
Cocaine: Known for its stimulant effects and potential for abuse.
Atropine: Used as a medication to treat certain types of nerve agent and pesticide poisonings.
Scopolamine: Employed for its anticholinergic properties in treating motion sickness and postoperative nausea.
Properties
IUPAC Name |
1-[8-(3-phenylmethoxybenzoyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4/c28-23-11-12-24(29)27(23)21-14-19-9-10-20(15-21)26(19)25(30)18-7-4-8-22(13-18)31-16-17-5-2-1-3-6-17/h1-8,13,19-21H,9-12,14-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKPXGUDWVQBEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4)N5C(=O)CCC5=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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